molecular formula C16H14ClNS B14343635 2-Methyl-4,5-diphenyl-1,3-thiazole;hydrochloride CAS No. 106132-14-3

2-Methyl-4,5-diphenyl-1,3-thiazole;hydrochloride

Cat. No.: B14343635
CAS No.: 106132-14-3
M. Wt: 287.8 g/mol
InChI Key: VXXPXVPEXDJQLB-UHFFFAOYSA-N
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Description

2-Methyl-4,5-diphenyl-1,3-thiazole;hydrochloride is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities and are found in various natural products and synthetic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4,5-diphenyl-1,3-thiazole;hydrochloride typically involves the reaction of 2-hydroxy-1,2-diphenylethanone with thiourea in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring .

Industrial Production Methods: Industrial production methods for thiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4,5-diphenyl-1,3-thiazole;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

2-Methyl-4,5-diphenyl-1,3-thiazole;hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of dyes, fungicides, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Methyl-4,5-diphenyl-1,3-thiazole;hydrochloride involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, altering signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

106132-14-3

Molecular Formula

C16H14ClNS

Molecular Weight

287.8 g/mol

IUPAC Name

2-methyl-4,5-diphenyl-1,3-thiazole;hydrochloride

InChI

InChI=1S/C16H13NS.ClH/c1-12-17-15(13-8-4-2-5-9-13)16(18-12)14-10-6-3-7-11-14;/h2-11H,1H3;1H

InChI Key

VXXPXVPEXDJQLB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C2=CC=CC=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

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